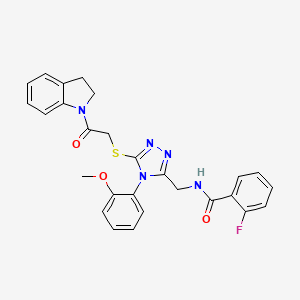

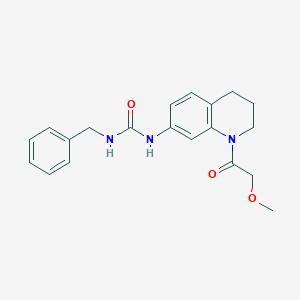

![molecular formula C17H16N4O2S B2712395 Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421478-27-4](/img/structure/B2712395.png)

Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as BTZ043, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Molecular Structure Analysis

The molecular structure of BTZ043 can be analyzed based on its crystal structure. It has a monoclinic structure with a space group of P 2 1 /n (no. 14). The unit cell parameters are a = 18.443(2) Å, b = 4.0161(6) Å, c = 23.396(4) Å, β = 99.246(6)°, and V = 1710.4(4) Å 3 .Physical and Chemical Properties Analysis

The physical and chemical properties of BTZ043 can be inferred from its IR, 1H, 13C NMR, and mass spectral data . It has a melting point of 308°C .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Screening

The synthesis of novel thiazolyl pyrazole and benzoxazole derivatives demonstrates the chemical versatility of thiazole-based compounds. These compounds have been characterized by spectral and analytical data and evaluated for their antibacterial activities, highlighting the potential of thiazole moieties in developing new antimicrobial agents (Landage, Thube, & Karale, 2019).

Antiproliferative Activity and Structural Characterization

Research on benzothiazole and isoxazole derivatives includes the synthesis of compounds evaluated for antiproliferative activity. These studies emphasize the role of structural characterization in understanding the biological activities of synthesized compounds, with specific focus on their potential in cancer therapy (Prasad et al., 2018).

Anti-mycobacterial Chemotypes

The identification of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes underscores the importance of synthetic chemistry in addressing infectious diseases. This research involves the preparation of structurally diverse compounds and their evaluation against Mycobacterium tuberculosis, showcasing the potential of these chemical scaffolds in developing tuberculosis treatments (Pancholia et al., 2016).

Synthesis and Antimicrobial Activity of Pyridine Derivatives

The synthesis of pyridine derivatives incorporating benzothiazole units and their subsequent screening for antimicrobial activity highlight the ongoing interest in thiazole and pyridine moieties for developing new antimicrobial agents. These studies contribute to the growing body of knowledge on the synthesis of bioactive heterocycles (Patel, Agravat, & Shaikh, 2011).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a compound with potential anti-tubercular properties . The primary targets of this compound are likely to be the bacterial cells of Mycobacterium tuberculosis, the causative agent of tuberculosis .

Mode of Action

It is believed to interact with its targets, potentially inhibiting key processes within the bacterial cells

Biochemical Pathways

This compound may affect several biochemical pathways within the bacterial cells. It has been suggested that this compound could interfere with the quorum sensing pathways of Gram-negative bacteria . Quorum sensing is a mechanism that bacteria use to communicate and coordinate behavior, including biofilm formation and virulence production .

Result of Action

The result of the action of this compound is likely to be the inhibition of the growth of M. tuberculosis . This could potentially lead to a decrease in the symptoms of tuberculosis in affected individuals.

Propiedades

IUPAC Name |

1,3-benzothiazol-2-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-17(16-20-13-3-1-2-4-14(13)24-16)21-9-5-12(6-10-21)23-15-11-18-7-8-19-15/h1-4,7-8,11-12H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYBPOWYVBACKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

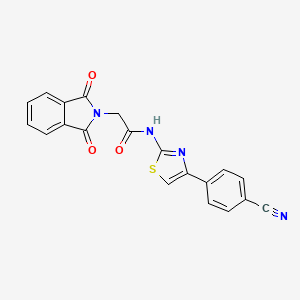

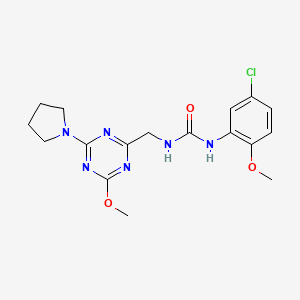

![4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2712314.png)

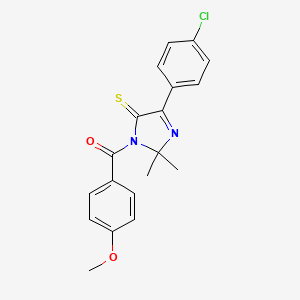

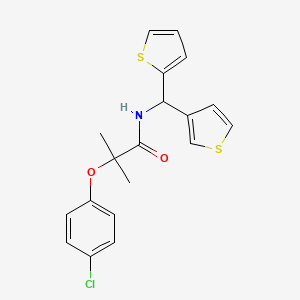

![Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate](/img/structure/B2712315.png)

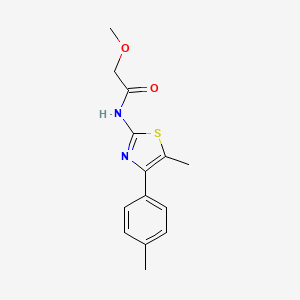

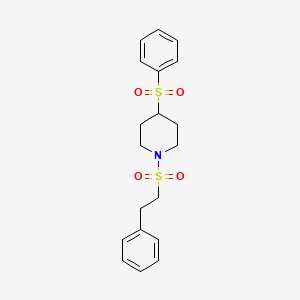

![6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one](/img/no-structure.png)

![Methyl 2-amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2712327.png)

![N-(4-bromophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712333.png)

![[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol](/img/structure/B2712334.png)